molecular formula C8H14N2O2 B14513230 1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- CAS No. 62626-38-4

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl-

Cat. No.: B14513230
CAS No.: 62626-38-4
M. Wt: 170.21 g/mol
InChI Key: PTIPFOMPPUFQML-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is a heterocyclic compound containing an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. Common synthetic routes include:

    Cyclization of amidoximes with carboxylic acids or their derivatives: This method involves the reaction of amidoximes with carboxylic acids, esters, or acid chlorides under acidic or basic conditions.

    Cyclization of nitriles with hydroxylamine: This method involves the reaction of nitriles with hydroxylamine to form amidoximes, which then cyclize to form oxadiazoles.

Industrial Production Methods

Industrial production methods for oxadiazole derivatives may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:

    Oxidation: Oxidation reactions can modify the functional groups attached to the oxadiazole ring.

    Reduction: Reduction reactions can convert oxadiazole derivatives into other heterocyclic compounds.

    Substitution: Substitution reactions can introduce different substituents onto the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution may introduce various functional groups onto the ring.

Scientific Research Applications

1,2,4-Oxadiazole derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: They are investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.

    Agriculture: They are explored as potential herbicides, fungicides, and insecticides.

    Materials Science: They are used in the development of advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:

    Antimicrobial activity: They may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes.

    Anticancer activity: They may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: The parent compound with no substituents.

    1,3,4-Oxadiazole: A structural isomer with different positioning of nitrogen atoms.

    1,2,5-Oxadiazole: Another structural isomer with different positioning of nitrogen atoms.

Uniqueness

1,2,4-Oxadiazol-5(4H)-one, 3-butyl-4-ethyl- is unique due to its specific substituents, which may impart distinct physical, chemical, and biological properties compared to other oxadiazole derivatives.

Properties

CAS No.

62626-38-4

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-butyl-4-ethyl-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C8H14N2O2/c1-3-5-6-7-9-12-8(11)10(7)4-2/h3-6H2,1-2H3

InChI Key

PTIPFOMPPUFQML-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NOC(=O)N1CC

Origin of Product

United States

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